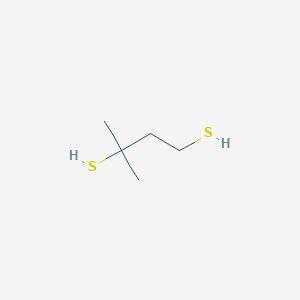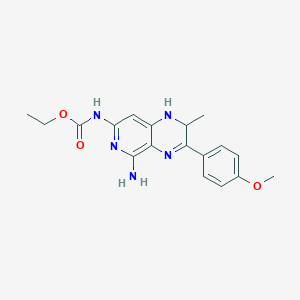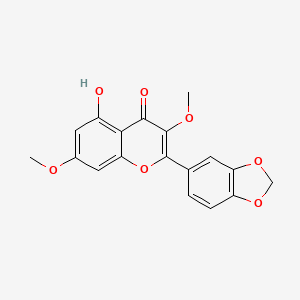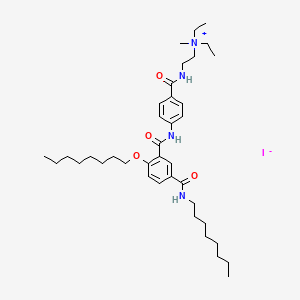
Morpholine, 4-(N-phenylglycyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(N-phenylglycyl)- is a chemical compound that belongs to the class of morpholines. Morpholines are organic compounds containing a six-membered ring with both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a phenylglycyl group attached to the nitrogen atom of the morpholine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(N-phenylglycyl)- typically involves the reaction of morpholine with phenylglycine. One common method includes the nucleophilic ring-opening of optically pure glycidol using N-nosyl aminoacetaldehyde, followed by an O-benzoylation/ring-closure tandem reaction sequence . This method allows for the efficient production of the compound with high yields.
Industrial Production Methods
Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is scalable and can produce large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(N-phenylglycyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylglycyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Morpholine, 4-(N-phenylglycyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Morpholine, 4-(N-phenylglycyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a similar ring structure but without the phenylglycyl group.
N-Phenylglycine: Contains the phenylglycyl group but lacks the morpholine ring.
Uniqueness
Morpholine, 4-(N-phenylglycyl)- is unique due to the combination of the morpholine ring and the phenylglycyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
CAS No. |
91557-46-9 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-anilino-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C12H16N2O2/c15-12(14-6-8-16-9-7-14)10-13-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |
InChI Key |
MXOMSZBZWJCROT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CNC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



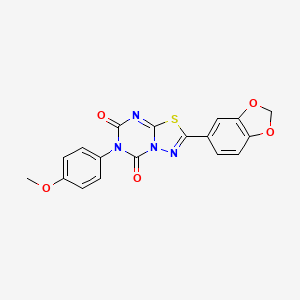
![9-ethyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12701321.png)
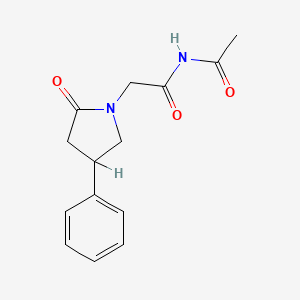

![1,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B12701349.png)
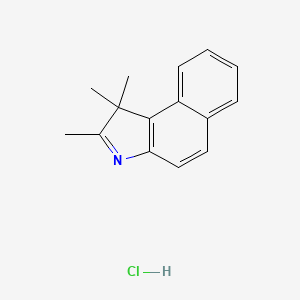
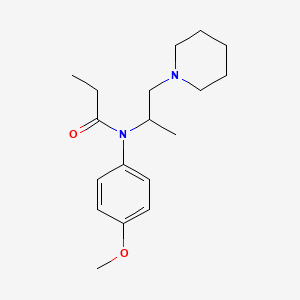
![4-[4-(2-morpholin-4-ylethyl)-3-phenylpyrrolo[1,2-a]benzimidazol-2-yl]phenol;sulfuric acid](/img/structure/B12701374.png)
